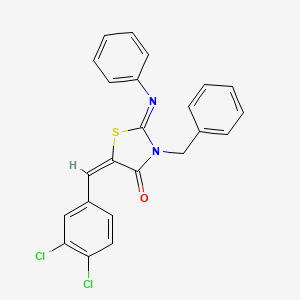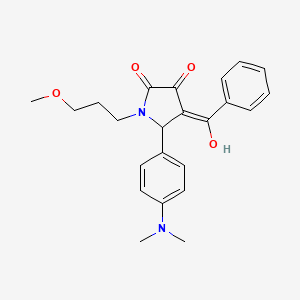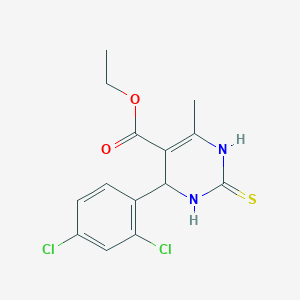![molecular formula C25H24N2O2S B11523352 3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11523352.png)
3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that features a thiazole ring, a biphenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of biphenyl and a halogenated thiazole intermediate.
Formation of the Methoxyphenyl Imino Group: This step involves the condensation of a methoxyphenyl amine with the thiazole intermediate under acidic conditions.
Final Assembly: The final step involves the addition of a propanol group to the thiazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The biphenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the thiazole and methoxyphenyl groups.
Reduction: Amino derivatives of the imino group.
Substitution: Halogenated or nitrated derivatives of the biphenyl and methoxyphenyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and methoxyphenyl groups can interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-HYDROXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL
- 3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL
Uniqueness
The presence of the methoxy group in 3-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL imparts unique electronic properties, making it more suitable for certain applications in medicinal chemistry and material science compared to its hydroxyl or chloro analogs.
Properties
Molecular Formula |
C25H24N2O2S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)imino-4-(4-phenylphenyl)-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C25H24N2O2S/c1-29-23-14-12-22(13-15-23)26-25-27(16-5-17-28)24(18-30-25)21-10-8-20(9-11-21)19-6-3-2-4-7-19/h2-4,6-15,18,28H,5,16-17H2,1H3 |
InChI Key |
JATKALOKUUTTLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N~1~-(5-nitroquinolin-8-yl)propane-1,2-diamine](/img/structure/B11523278.png)
![3-[4-(3-Phenylprop-2-yn-1-yl)morpholin-4-ium-4-yl]propane-1-sulfonate](/img/structure/B11523283.png)
![N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11523286.png)
![Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B11523291.png)
![3-(Phenylethynyl)dibenzo[b,d]thiophene](/img/structure/B11523297.png)
![N-(4-chlorophenyl)-3-[(phenylsulfonyl)amino]naphthalene-2-carboxamide](/img/structure/B11523298.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11523299.png)


![[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}phenyl)piperazin-1-yl](4-fluorophenyl)methanone](/img/structure/B11523313.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11523314.png)
![2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11523318.png)

![6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523328.png)
